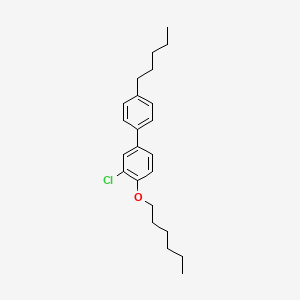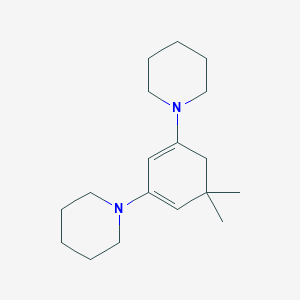![molecular formula C18H17NO4 B14391590 Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate CAS No. 87864-69-5](/img/structure/B14391590.png)
Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a pyridine ring substituted with a methoxybenzoyl group and an ethyl ester of propenoic acid. Its distinct structure makes it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate typically involves the condensation of 4-methoxybenzoyl chloride with 2-pyridinecarboxaldehyde, followed by the addition of ethyl acrylate. The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoyl group, leading to the formation of corresponding quinones.
Reduction: Reduction of the double bond in the propenoate moiety can yield saturated esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the pyridine ring.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Ethyl 3-[6-(4-hydroxybenzoyl)pyridin-2-yl]prop-2-enoate
- Ethyl 3-[6-(4-chlorobenzoyl)pyridin-2-yl]prop-2-enoate
- Ethyl 3-[6-(4-nitrobenzoyl)pyridin-2-yl]prop-2-enoate
Comparison: Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. Compared to its hydroxy, chloro, and nitro analogs, the methoxy derivative may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
87864-69-5 |
|---|---|
Formule moléculaire |
C18H17NO4 |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate |
InChI |
InChI=1S/C18H17NO4/c1-3-23-17(20)12-9-14-5-4-6-16(19-14)18(21)13-7-10-15(22-2)11-8-13/h4-12H,3H2,1-2H3 |
Clé InChI |
ATZYOIHMOSSRBJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B14391508.png)
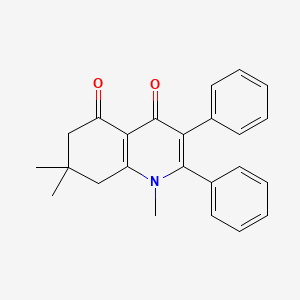
![Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14391514.png)
![Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14391517.png)


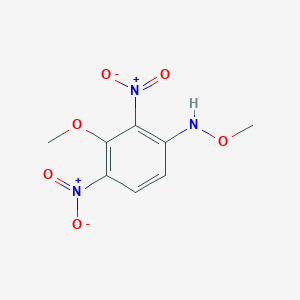
![N,N'-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide](/img/structure/B14391543.png)
![2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene](/img/structure/B14391544.png)
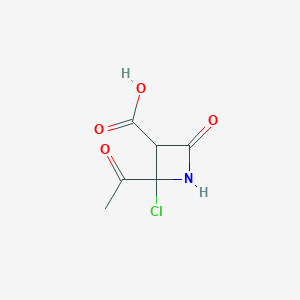

![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)
